2-(8-(((4-乙基苯基)氨基)甲基)-7-氧代-2,3-二氢-[1,4]二氧杂环己并[2,3-g]喹啉-6(7H)-基)-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
非小细胞肺癌 (NSCLC) 中的 EGFR 抑制
表皮生长因子受体 (EGFR) 是 NSCLC 药物研究中的重要靶点。第一代 EGFR 酪氨酸激酶抑制剂 (TKI),吉非替尼和厄洛替尼,已在肺腺癌肿瘤中显示出临床疗效。然而,随着时间的推移,耐药性往往会产生。喹唑啉和喹啉衍生物是常见的 EGFR 激酶抑制剂。所述化合物属于一系列杂环 2,3-二氢-[1,4]二氧杂环己并[2,3-f]喹唑啉衍生物。关键要点:
新型 PAR4 拮抗剂
除了 EGFR 抑制,该化合物还被研究为一种新型 PAR4 拮抗剂。关键要点:
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
The compound interacts with EGFR by binding to its ATP pocket . This interaction inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the activation of downstream pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of EGFR can lead to reduced tumor growth and proliferation .
Pharmacokinetics
The compound’s ability to inhibit egfr with half maximal inhibitory concentrations (ic 50) in the range of 1029 nM to 6523 nM suggests that it may have good bioavailability .
Result of Action
The compound shows evident anticancer activity against various cell lines, particularly against non-small cell lung cancer A549 and NCI-H157 cell lines . The most potent anticancer agent in the series, compound 13c, has an IC 50 between 8.82 and 10.24 μM .
属性
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQBFIUXAZZJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。